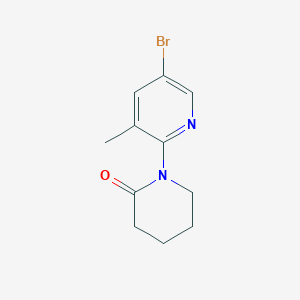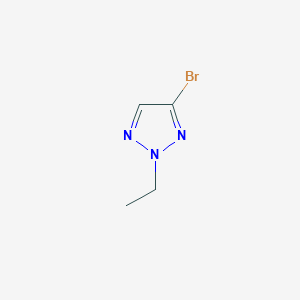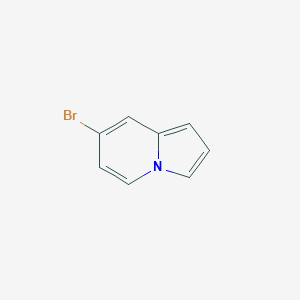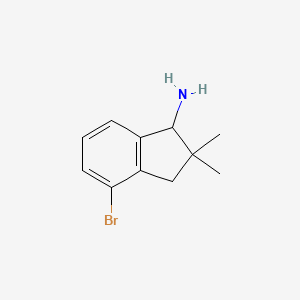
5-Amino-1-methyl-1H-indazol-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Wissenschaftliche Forschungsanwendungen
5-amino-1-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
CHK1 and CHK2 Kinases: These kinases play crucial roles in cell cycle regulation and DNA damage response. Inhibition, regulation, or modulation of CHK1 and CHK2 can impact cell survival and proliferation, making them relevant targets for cancer treatment .
Sphingosine-1 Phosphate Receptor-1 (S1P1): Activation of S1P1 maintains endothelial barrier integrity, while desensitization induces peripheral blood lymphopenia. The compound may interact with S1P1, affecting vascular function and immune responses .
Action Environment
Environmental factors (e.g., pH, temperature, co-administered drugs) impact the compound’s stability, efficacy, and safety. For instance, pH variations affect solubility and absorption.
: Indazole: a medicinally important heterocyclic moiety : 1H-Indazole-5-carboxylic acid
Biochemische Analyse
Biochemical Properties
5-amino-1-methyl-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 5-amino-1-methyl-1H-indazole-3-carboxylic acid and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events. Additionally, this compound may also interact with other proteins involved in cellular metabolism, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of 5-amino-1-methyl-1H-indazole-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-amino-1-methyl-1H-indazole-3-carboxylic acid has been observed to affect the proliferation and differentiation of certain cell types, such as cancer cells and stem cells. By altering the activity of key signaling pathways, this compound can induce changes in gene expression patterns, leading to altered cellular behavior. Furthermore, 5-amino-1-methyl-1H-indazole-3-carboxylic acid can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 5-amino-1-methyl-1H-indazole-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 5-amino-1-methyl-1H-indazole-3-carboxylic acid has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-methyl-1H-indazole-3-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-amino-1-methyl-1H-indazole-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of 5-amino-1-methyl-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity. At higher doses, 5-amino-1-methyl-1H-indazole-3-carboxylic acid can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed in these studies, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm to the animal .
Metabolic Pathways
5-amino-1-methyl-1H-indazole-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The interaction of 5-amino-1-methyl-1H-indazole-3-carboxylic acid with these enzymes can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound may also affect the activity of other metabolic enzymes, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-amino-1-methyl-1H-indazole-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of 5-amino-1-methyl-1H-indazole-3-carboxylic acid within tissues can also affect its overall bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound can provide valuable insights into its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 5-amino-1-methyl-1H-indazole-3-carboxylic acid is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-amino-1-methyl-1H-indazole-3-carboxylic acid may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 1-methylindazole.
Nitration: The nitration of 1-methylindazole is carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Carboxylation: The final step involves the carboxylation of the indazole ring to introduce the carboxylic acid group at the 3-position. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-1-methyl-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1- and 2-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methylindazole-3-carboxylic acid: Lacks the amino group at the 5-position, which may result in different biological activities.
5-methyl-1H-indazole-3-carboxylic acid: Contains a methyl group instead of an amino group, leading to variations in chemical reactivity and biological effects .
Uniqueness
5-amino-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indazole ring. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
5-amino-1-methylindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,10H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESLOSCZHFSOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)




![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)


